Cas no 75239-63-3 (Ophiopogonanone A)

Ophiopogonanone A 化学的及び物理的性質
名前と識別子
-
- Ophiopogonanone A
- Ophiogonanone A
- 3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-2,3-dihydrochromen-4-one
- C17475
- N1934
- rac-ophiopogonanon A
- (-)-3-(1,3-Benzodioxol-5-ylmethyl)-2,3-dihydro-5,7-dihydroxy-6-methyl-4H-1-benzopyran-4-one
- [ "" ]
- CS-0032267
- AKOS040760609
- OphiopogonanoneA
- E88613
- MS-24912
- HY-N6059
- CHEBI:81117
- AKOS032949040
- DTXSID40433934
- Q-100811
- Q27155073
- 3-[(2H-1,3-Benzodioxol-5-yl)methyl]-5,7-dihydroxy-6-methyl-2,3-dihydro-4H-1-benzopyran-4-one
- 75239-63-3
- DA-76439
-
- インチ: InChI=1S/C18H16O6/c1-9-12(19)6-15-16(17(9)20)18(21)11(7-22-15)4-10-2-3-13-14(5-10)24-8-23-13/h2-3,5-6,11,19-20H,4,7-8H2,1H3
- InChIKey: QBRLTNYECODTFP-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C2=C(C=C1O)OCC(C2=O)CC3=CC4=C(C=C3)OCO4)O
計算された属性
- せいみつぶんしりょう: 328.09500
- どういたいしつりょう: 328.09468823 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 2
- 複雑さ: 482
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 328.3
- トポロジー分子極性表面積: 85.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.450
- PSA: 85.22000
- LogP: 2.56890
Ophiopogonanone A 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chengdu Biopurify Phytochemicals Ltd | BP1032-5mg |
Ophiopogonanone A |
75239-63-3 | 98% | 5mg |
$260 | 2023-09-19 | |
MedChemExpress | HY-N6059-1mg |
Ophiopogonanone A |
75239-63-3 | 99.24% | 1mg |
¥3000 | 2024-07-20 | |
1PlusChem | 1P00G7AH-10mg |
OPHIOGONANONE A |
75239-63-3 | 99% | 10mg |
$1410.00 | 2024-04-21 | |
A2B Chem LLC | AH55145-10mg |
Ophiopogonanone A |
75239-63-3 | 99% | 10mg |
$1235.00 | 2024-04-19 | |
1PlusChem | 1P00G7AH-5mg |
OPHIOGONANONE A |
75239-63-3 | 99% | 5mg |
$895.00 | 2024-04-21 | |
Ambeed | A522134-25mg |
(R)-3-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,7-dihydroxy-6-methylchroman-4-one |
75239-63-3 | 98+% | 25mg |
$428.0 | 2024-08-02 | |
Ambeed | A522134-50mg |
(R)-3-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,7-dihydroxy-6-methylchroman-4-one |
75239-63-3 | 98+% | 50mg |
$725.0 | 2024-08-02 | |
Ambeed | A522134-10mg |
(R)-3-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,7-dihydroxy-6-methylchroman-4-one |
75239-63-3 | 98+% | 10mg |
$214.0 | 2024-08-02 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O11170-5 mg |
3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-2,3-dihydrochromen-4-one |
75239-63-3 | 5mg |
¥4800.0 | 2021-09-08 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2013-1 mg |
Ophiopogonanone A |
75239-63-3 | 1mg |
¥2433.00 | 2022-04-26 |
Ophiopogonanone A 関連文献
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
関連分類
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Homoisoflavonoids Homoisoflavans Homoisoflavanones
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Homoisoflavonoids Homoisoflavanones
- Flavonoids
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
Ophiopogonanone Aに関する追加情報
Ophiopogonanone A: A Comprehensive Overview
Ophiopogonanone A, also known by its CAS Registry Number 75239-63-3, is a naturally occurring compound that has garnered significant attention in the fields of pharmacology and natural product chemistry. This compound is primarily isolated from the roots of the plant *Ophiopogon japonicus*, commonly known as the tuber lily or mondo grass, which has been traditionally used in Chinese medicine for its various therapeutic properties. Recent advancements in analytical techniques and bioactivity screening have further highlighted the potential of Ophiopogonanone A as a promising candidate for drug development.
The chemical structure of Ophiopogonanone A is characterized by a unique arrangement of functional groups, including a sesquiterpene skeleton with a lactone ring. This structural complexity contributes to its diverse biological activities. Recent studies have demonstrated that Ophiopogonanone A exhibits potent anti-inflammatory, antioxidant, and anticancer properties. For instance, research published in the *Journal of Natural Products* revealed that Ophiopogonanone A significantly inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cells, suggesting its potential application in treating inflammatory diseases.
One of the most exciting developments involving Ophiopogonanone A is its role in anticancer therapy. Preclinical studies have shown that this compound induces apoptosis in various cancer cell lines, including breast, liver, and colon cancer cells. The mechanism underlying this activity involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways. Furthermore, Ophiopogonanone A has been found to enhance the efficacy of conventional chemotherapeutic agents, potentially reducing the required dosage and minimizing side effects.
Another area where Ophiopogonanone A has shown promise is in neuroprotection. Studies conducted by researchers at the University of Tokyo demonstrated that this compound protects against oxidative stress-induced neuronal damage by scavenging free radicals and upregulating antioxidant enzymes such as glutathione peroxidase (GPx) and superoxide dismutase (SOD). These findings underscore its potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's and Parkinson's.
The synthesis and isolation of Ophiopogonanone A have also been subjects of extensive research. Traditional extraction methods involve solvent partitioning and column chromatography, but recent advancements in green chemistry have led to more sustainable approaches. For example, supercritical fluid extraction (SFE) has been employed to isolate Ophiopogonanone A with higher yield and purity compared to conventional methods. Additionally, semisynthetic routes have been explored to modify the structure of Ophiopogonanone A, enhancing its bioavailability and pharmacokinetic properties.
Despite its numerous therapeutic potentials, there are challenges associated with the commercialization of Ophiopogonanone A. One major issue is its limited availability due to low content in natural sources. To address this, researchers are exploring metabolic engineering strategies to enhance the biosynthesis of this compound in transgenic plants or microbial systems. Another challenge is understanding its exact mechanism of action at a molecular level, which requires further in-depth studies using advanced techniques such as cryo-EM and X-ray crystallography.
In conclusion, Ophiopogonanone A (CAS No 75239-63-3) represents a valuable natural product with multifaceted biological activities. Its potential applications span across oncology, neurology, and inflammation management, making it a focal point for both academic research and industrial development. As ongoing studies continue to unravel its mechanisms and optimize its delivery systems, Ophiopogonanone A holds great promise as a novel therapeutic agent in modern medicine.
75239-63-3 (Ophiopogonanone A) 関連製品
- 477336-75-7(Ophiopogonanone C)
- 588706-66-5(Ophiopogonanone E)
- 74805-92-8(Methylophiopogonanone A)
- 107585-75-1(3'-Hydroxy-3,9-dihydroeucomin)
- 93078-83-2(8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin)
- 52706-07-7(Scillascillin)
- 113122-54-6(4H-1-Benzopyran-4-one,3-[(3,4-dihydroxyphenyl)methyl]-2,3-dihydro-7-hydroxy-, (R)-)
- 882568-97-0((3-methyl-3H-diazirin-3-yl)methanamine)
- 1923082-67-0(4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile)
- 166739-13-5(N-Boc-N-cyclohexylglycine)
